3,4-Difluoropyridine-2-carboxylic acid
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Overview
Description
3,4-Difluoropyridine-2-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C6H3F2NO2. This compound is characterized by the presence of two fluorine atoms at the 3rd and 4th positions of the pyridine ring and a carboxylic acid group at the 2nd position. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Difluoropyridine-2-carboxylic acid can be synthesized through several methods. One common approach involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). This reaction typically proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include potassium fluoride (KF) and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation and Reduction: Products include carboxylates or alcohols derived from the carboxylic acid group.
Scientific Research Applications
3,4-Difluoropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-difluoropyridine-2-carboxylic acid is primarily related to its ability to participate in various chemical reactions due to the presence of electron-withdrawing fluorine atoms. These fluorine atoms enhance the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. The carboxylic acid group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems .
Comparison with Similar Compounds
- 2,3-Difluoropyridine-4-carboxylic acid
- 2,5-Difluoropyridine
- 3,5-Difluoropyridine
Comparison: 3,4-Difluoropyridine-2-carboxylic acid is unique due to the specific positioning of the fluorine atoms and the carboxylic acid group. This arrangement imparts distinct chemical and physical properties, such as increased reactivity and stability, compared to other fluorinated pyridines .
Properties
Molecular Formula |
C6H3F2NO2 |
---|---|
Molecular Weight |
159.09 g/mol |
IUPAC Name |
3,4-difluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3F2NO2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2H,(H,10,11) |
InChI Key |
RFBVUSHGJRICPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)F)C(=O)O |
Origin of Product |
United States |
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